trans-PX20606 Demonstrates 3-Fold Higher Potency than Obeticholic Acid in FXR FRET Assays
In a fluorescence resonance energy transfer (FRET)-based FXR activation assay, trans-PX20606 (as the trans racemate) exhibits an EC50 of 32 nM . This represents a 3.1-fold greater potency compared to the steroidal FXR agonist obeticholic acid (OCA, INT-747), which has a reported EC50 of 99 nM in similar FXR activation assays .
| Evidence Dimension | FXR agonism potency (EC50) |
|---|---|
| Target Compound Data | 32 nM (trans-PX20606 trans racemate) |
| Comparator Or Baseline | 99 nM (obeticholic acid, OCA) |
| Quantified Difference | 3.1-fold more potent (OCA/trans-PX20606 ratio = 3.1) |
| Conditions | FRET assay (cell-free biochemical assay) for FXR activation |
Why This Matters
For investigators requiring a more potent FXR agonist to achieve robust target engagement at lower concentrations, trans-PX20606 offers a quantifiable advantage over the clinically used standard obeticholic acid.
